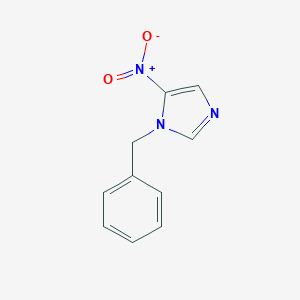

1-Benzyl-5-nitroimidazole

Übersicht

Beschreibung

1-Benzyl-5-nitroimidazole is a compound belonging to the benzimidazole class, which is known for its diverse range of biological activities. Benzimidazoles and their derivatives are of significant interest in medicinal chemistry due to their antimicrobial, anticancer, and other therapeutic properties.

Synthesis Analysis

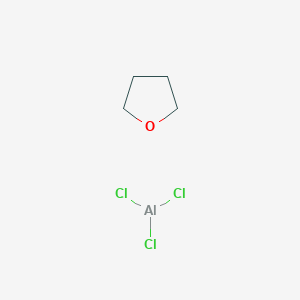

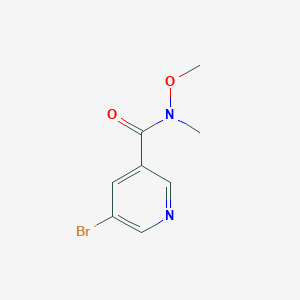

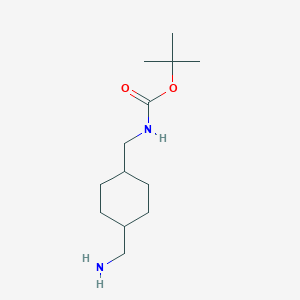

The synthesis of 1-Benzyl-5-nitroimidazole involves various chemical strategies, including microwave-assisted, one-pot synthesis methods, which have proven to be efficient and rapid. These methods offer advantages such as good to excellent yields, shorter reaction times, and simple purification procedures (Hosamani et al., 2009). Additionally, the vicarious nucleophilic substitution reaction has been applied successfully to synthesize 1-Benzyl-4-dichloromethyl-5-nitroimidazole, showcasing the versatility of approaches in generating 1-Benzyl-5-nitroimidazole derivatives (Chen et al., 2002).

Wissenschaftliche Forschungsanwendungen

Imidazole and Benzimidazole Compounds

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of the Application : Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of everyday applications . They are widely explored and utilized by the pharmaceutical industry for drug discovery .

- Methods of Application or Experimental Procedures : The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are emphasized .

- Results or Outcomes : These heterocycles are being deployed in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Benzimidazole Compounds

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds .

- Methods of Application or Experimental Procedures : Benzimidazole is produced by condensation of o-phenylenediamine with formic acid .

- Results or Outcomes : Many pharmaceutical agents, including Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan, belong to the benzimidazole class of compounds .

Nitroimidazole Compounds

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Nitroimidazole antibiotics have been used to combat anaerobic bacterial and parasitic infections .

- Methods of Application or Experimental Procedures : Nitroimidazoles are typically administered orally or intravenously .

- Results or Outcomes : Drugs of the 5-nitro variety include metronidazole, tinidazole, nimorazole, dimetridazole, pretomanid, ornidazole, megazol, and azanidazole .

Benzimidazole Compounds

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds .

- Methods of Application or Experimental Procedures : Benzimidazole is produced by condensation of o-phenylenediamine with formic acid .

- Results or Outcomes : Many pharmaceutical agents, including Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan, belong to the benzimidazole class of compounds .

Nitroimidazole Compounds

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Nitroimidazole antibiotics have been used to combat anaerobic bacterial and parasitic infections .

- Methods of Application or Experimental Procedures : Nitroimidazoles are typically administered orally or intravenously .

- Results or Outcomes : Drugs of the 5-nitro variety include metronidazole, tinidazole, nimorazole, dimetridazole, pretomanid, ornidazole, megazol, and azanidazole .

Safety And Hazards

Zukünftige Richtungen

Recent advances in the synthesis of imidazoles highlight the importance of these compounds in a variety of applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . Future research may focus on the design of novel and potent imidazole-containing drugs .

Eigenschaften

IUPAC Name |

1-benzyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVKJGIRFOONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434142 | |

| Record name | 1-Benzyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-nitroimidazole | |

CAS RN |

159790-78-0 | |

| Record name | 1-Benzyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

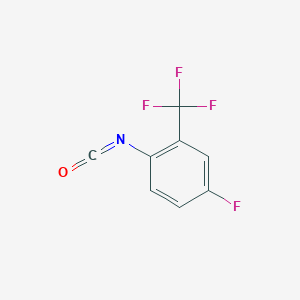

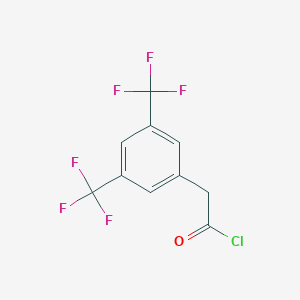

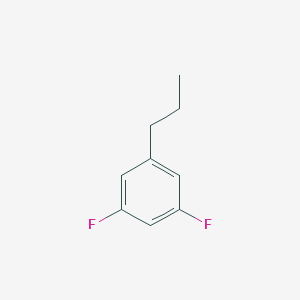

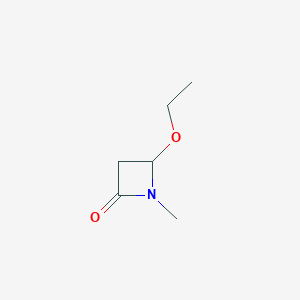

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)

![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)